
N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as an anticancer therapeutic agent. This compound selectively targets the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system, leading to the degradation of proteins involved in cell cycle regulation, DNA repair, and apoptosis.
Wirkmechanismus
MLN4924 exerts its anticancer effects by inhibiting the activity of N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which leads to the accumulation of NEDD8-conjugated proteins and subsequent disruption of the ubiquitin-proteasome system. This results in the accumulation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, MLN4924 has been shown to enhance the immune response to cancer, suggesting that it may have a role in immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MLN4924 is its selectivity for N'-cyclooctylidene-4-(4-morpholinylmethyl)benzohydrazide, which minimizes off-target effects. In addition, MLN4924 has been shown to have a favorable toxicity profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of MLN4924 is its poor solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of MLN4924 as an anticancer therapeutic agent. One area of interest is the identification of biomarkers that may predict response to MLN4924, which could help guide patient selection for clinical trials. In addition, there is interest in exploring the use of MLN4924 in combination with other anticancer agents, as well as in the development of novel formulations that may improve its solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of MLN4924 in modulating the immune response to cancer, which may have implications for the development of immunotherapeutic strategies.
Synthesemethoden
The synthesis of MLN4924 involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzohydrazide with cyclooctanone, followed by a series of chemical transformations that ultimately yield the desired product. The synthesis of MLN4924 has been optimized to improve its yield and purity, making it a viable compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied in preclinical models of cancer, demonstrating potent anticancer activity in a variety of tumor types, including breast, prostate, lung, and pancreatic cancer. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine, suggesting that it may have a role in combination therapy.
Eigenschaften
IUPAC Name |
N-(cyclooctylideneamino)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(22-21-19-6-4-2-1-3-5-7-19)18-10-8-17(9-11-18)16-23-12-14-25-15-13-23/h8-11H,1-7,12-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTQOVPVUWJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3)CCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
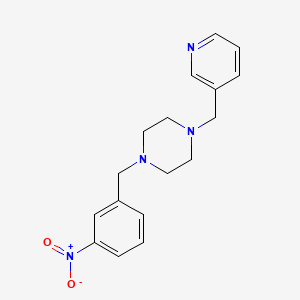
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)
![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
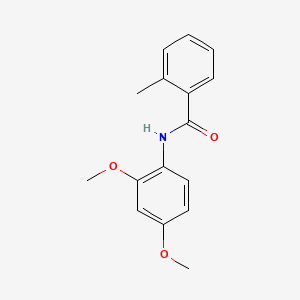
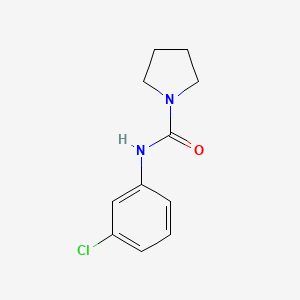
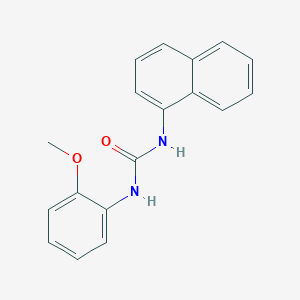
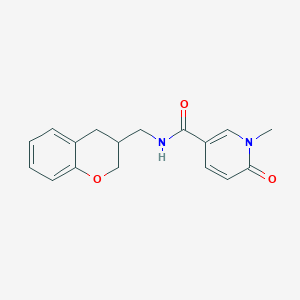
![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)